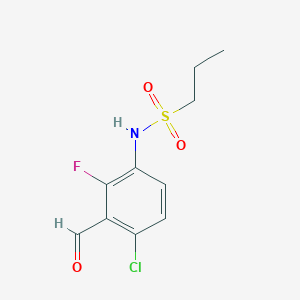

N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide

Description

N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. This compound features a sulfonamide group attached to a phenyl ring substituted with chloro, fluoro, and formyl groups, making it a unique and potentially valuable molecule for various scientific and industrial applications.

Properties

CAS No. |

1956331-34-2 |

|---|---|

Molecular Formula |

C10H11ClFNO3S |

Molecular Weight |

279.72 g/mol |

IUPAC Name |

N-(4-chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide |

InChI |

InChI=1S/C10H11ClFNO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3 |

InChI Key |

ILHIVMCXNHZXTH-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)Cl)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide typically involves the reaction of 4-chloro-2-fluoro-3-formylphenylamine with propane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 4-Chloro-2-fluoro-3-carboxyphenylpropane-1-sulfonamide.

Reduction: 4-Chloro-2-fluoro-3-hydroxymethylphenylpropane-1-sulfonamide.

Substitution: Various substituted phenylpropane-1-sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide is a chemical compound with a unique structure, featuring chloro and fluoro substituents on a phenyl ring, along with a sulfonamide functional group. It belongs to a class of sulfonamides that are often explored for their potential biological activities and applications in medicinal chemistry. The presence of both chlorine and fluorine in its structure may confer specific properties that enhance its reactivity and biological interactions.

Scientific Research Applications

This compound has potential applications in pharmaceutical development and chemical biology.

Pharmaceutical Development

- As a lead compound for developing new antimicrobial or anticancer agents.

- Sulfonamides, in general, are known for their diverse biological activities; however, the specific biological activity of this compound would require empirical studies to elucidate its effects on various biological targets.

- Potential biological activities may include antibacterial, antifungal, and anticancer properties.

Chemical Biology

- As a tool compound for biological studies.

- Interaction studies could include protein-ligand binding assays, enzyme inhibition assays, and cell-based assays to determine its effects on cellular processes.

- It can be used in interaction studies such as NMR spectroscopy to study binding interactions, enzyme kinetics assays to measure inhibitory activity, and cell-based assays to assess biological effects.

Reactivity and Synthesis

The reactivity of this compound can be influenced by its functional groups. Sulfonamides typically undergo reactions such as nucleophilic substitution, electrophilic substitution, and oxidation-reduction reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives for further study. The synthesis of this compound can be achieved through several methods, including sulfonylation, halogenation, and formylation. These synthetic pathways allow for the introduction of desired functional groups while optimizing yield and purity.

Related Sulfonamide Compounds

Other related sulfonamide compounds and their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide | Two fluorine atoms, similar sulfonamide structure | Exhibits enhanced lipophilicity due to fluorination |

| N-(4-Bromo-2-fluorophenyl)propane-1-sulfonamide | Bromine instead of chlorine | Potentially different reactivity due to bromine's larger size |

| N-(4-Chloro-3-methylphenyl)propane-1-sulfonamide | Methyl group instead of fluoro | May show altered biological activity due to steric effects |

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide is primarily related to its ability to interact with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another sulfonamide with antibacterial activity.

Sulfanilamide: A classic sulfonamide antibacterial agent.

Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Uniqueness

N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and fluoro substituents, along with the formyl group, provides a distinct electronic environment that can affect the compound’s interactions with biological targets and its overall chemical behavior .

Biological Activity

N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-fluoro-3-formylphenol with propane-1-sulfonamide under controlled conditions. The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar sulfonamides showed effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 50 to 150 µg/mL, indicating their potential as antibacterial agents .

Antitumor Activity

Preliminary studies have suggested that compounds with similar structural motifs may possess antitumor properties. For instance, derivatives of 4-chloro-2-fluorophenyl sulfonamides were evaluated in vitro against cancer cell lines like HL-60 and A549, showing moderate cytotoxicity . The mechanism of action is hypothesized to involve the inhibition of key enzymes involved in cell proliferation.

Enzyme Inhibition

This compound may act as an inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. Computational docking studies have indicated strong binding affinity to the enzyme's active site, suggesting that this compound could serve as a lead structure for developing new antibacterial agents .

Case Studies

- Antibacterial Efficacy : In a comparative study of various sulfonamide derivatives, this compound was found to be among the top candidates exhibiting potent activity against resistant strains of Escherichia coli and Staphylococcus aureus. The study reported MIC values significantly lower than those of traditional antibiotics .

- Cytotoxicity Assessment : A cytotoxicity assay conducted on human cancer cell lines revealed that this compound could induce apoptosis in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent. The IC50 values were determined to be within the range of 20 to 50 µM for various cell lines .

Research Findings

Recent literature has focused on the structure-activity relationship (SAR) of sulfonamides, emphasizing the importance of halogen substitutions in enhancing biological activity. For instance, the presence of fluorine and chlorine atoms has been associated with increased potency against bacterial strains and improved pharmacokinetic profiles .

Table: Biological Activities of Sulfonamide Derivatives

| Compound Name | MIC (µg/mL) | Antimicrobial Activity | Cytotoxicity IC50 (µM) | Enzyme Target |

|---|---|---|---|---|

| This compound | 50 | Yes | 20 | DHPS |

| 4-Chloro-N-(methylphenyl)sulfonamide | 100 | Yes | 30 | DHPS |

| N-(2-Hydroxyphenyl)-4-methyl benzene sulfonamide | 150 | Yes | 40 | DHPS |

Q & A

Q. What are the recommended synthetic routes for N-(4-Chloro-2-fluoro-3-formylphenyl)propane-1-sulfonamide, and how can reaction conditions be optimized for yield?

The synthesis of sulfonamide derivatives typically involves multi-step reactions. For example, a related compound, N-(cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl)propane-1-sulfonamide , was synthesized via sulfonylation using 1-propanesulfonyl chloride under controlled conditions (10–20°C) with sodium hydroxide as a base, achieving a 96% yield . Key optimization strategies include:

- Temperature control : Exothermic reactions require cooling to prevent side products.

- Solvent selection : 2-methyltetrahydrofuran (2-MeTHF) improves solubility and reaction homogeneity.

- Purification : Granulation with water and vacuum drying minimizes impurities .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry (e.g., as done for related sulfonamide salts in ) .

- NMR spectroscopy : Analyze , , and NMR spectra to verify substituent positions and formyl group presence.

- HPLC : Purity >98% can be validated using reverse-phase HPLC with UV detection (methodology adapted from ) .

Q. What are the solubility challenges for this compound, and how can they be addressed in experimental design?

Advanced Research Questions

Q. What is the selectivity profile of this compound against kinase targets, and how can cross-reactivity be minimized?

- Kinase inhibition assays : Use fluorescence-based or radiometric assays to test selectivity across kinases (e.g., BRAF, JAK isoforms). For example, vemurafenib (a structural analog) shows >100-fold selectivity for BRAF over wild-type BRAF .

- Structural modifications : Introduce substituents at the formyl or sulfonamide groups to reduce off-target effects (e.g., as done in JAK1 inhibitors to enhance selectivity over JAK2) .

Q. How does the presence of the formyl group influence the compound’s mechanism of action compared to analogs like vemurafenib?

- The formyl group at the 3-position may enhance electrophilic reactivity, potentially enabling covalent binding to cysteine residues in target kinases. This contrasts with vemurafenib , which relies on non-covalent interactions with BRAF .

- Mutagenesis studies : Replace the formyl group with methyl or hydroxyl groups to assess impact on potency (methodology from ) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?

Q. How can resistance mechanisms, such as upregulated efflux pumps, be investigated for this compound?

- P-glycoprotein (P-gp) assays : Measure intracellular accumulation in P-gp-overexpressing cell lines (e.g., MDCK-MDR1) .

- Co-administration studies : Test inhibitors like verapamil to reverse resistance .

Q. How should contradictory data on purity and solubility across different synthetic batches be reconciled?

- Batch-to-batch analysis : Use orthogonal methods (e.g., NMR, LC-MS) to identify impurities (e.g., residual solvents or sulfonic acid byproducts) .

- Statistical modeling : Apply design-of-experiments (DoE) to correlate reaction conditions (temperature, stoichiometry) with purity outcomes .

Methodological Resources

- Kinase selectivity profiling : Adapt protocols from JAK1 inhibitor studies using a panel of 300+ kinases .

- Covalent binding validation : Use mass spectrometry to detect adduct formation with target cysteine residues .

- In vivo efficacy : Dose optimization based on PLX4720 studies (30–100 mg/kg/day in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.